![molecular formula C16H10BrCl2N3O2S B3456311 N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as BPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a thioacetamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood. However, it has been reported to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. BPTA has also been reported to inhibit the activity of protein tyrosine phosphatases by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
BPTA has been reported to have various biochemical and physiological effects. In vitro studies have shown that BPTA induces cell death in cancer cells by activating the intrinsic apoptotic pathway. BPTA has also been reported to inhibit the activity of protein tyrosine phosphatases, which are important enzymes involved in various cellular processes. In vivo studies have shown that BPTA has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTA has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized with high purity. BPTA has also been reported to have low toxicity in vitro and in vivo. However, BPTA has some limitations for lab experiments. It is a thioacetamide derivative, which can be unstable in certain conditions. BPTA is also a relatively new compound, and its properties and potential applications are still being studied.
Direcciones Futuras
There are several future directions for the study of BPTA. One direction is to further investigate its potential applications in medicinal chemistry, biochemistry, and pharmacology. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and protein tyrosine phosphatases. Additionally, future studies could focus on optimizing the synthesis of BPTA and developing new derivatives with improved properties.
Aplicaciones Científicas De Investigación
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPTA has been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells. In biochemistry, BPTA has been studied as a potential inhibitor of protein tyrosine phosphatases, which are important enzymes involved in various cellular processes. In pharmacology, BPTA has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3O2S/c17-9-1-4-11(5-2-9)20-14(23)8-25-16-22-21-15(24-16)12-6-3-10(18)7-13(12)19/h1-7H,8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZHFDCDJCUTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



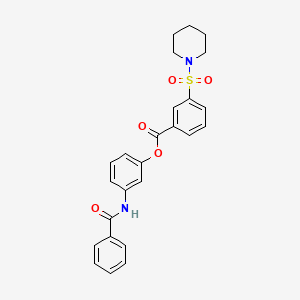
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-bromo-N-phenylbenzamide](/img/structure/B3456238.png)

![1-[3-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3456250.png)
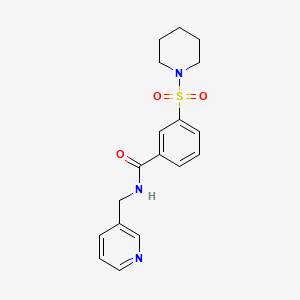
![N-phenyl-3-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3456263.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-N-phenylbenzamide](/img/structure/B3456273.png)

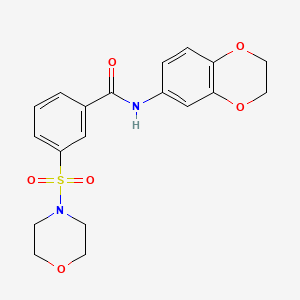
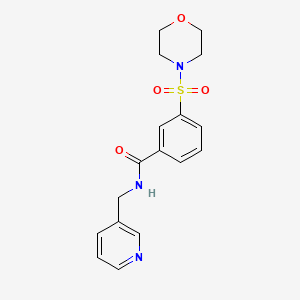
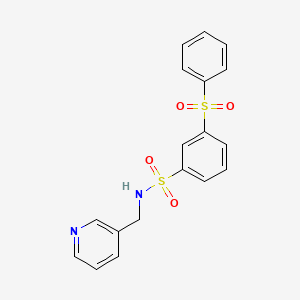
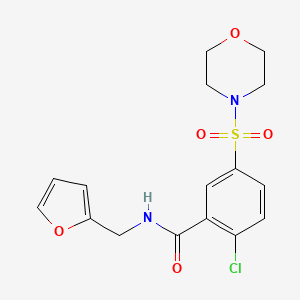
![diethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3456337.png)